Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate
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Overview
Description
Dimethyl 5-methyl[1,1’-biphenyl]-2,4’-dicarboxylate is an organic compound belonging to the biphenyl family. This compound features two benzene rings connected at the 1,1’ position, with methyl and carboxylate groups attached at specific positions on the rings. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-methyl[1,1’-biphenyl]-2,4’-dicarboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions followed by functionalization steps. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens (for electrophilic) and nucleophiles like amines (for nucleophilic).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst for electrophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Dimethyl 5-methyl[1,1’-biphenyl]-2,4’-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 5-methyl[1,1’-biphenyl]-2,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Biphenyl: The parent compound without any substituents.
Dimethyl biphenyl dicarboxylate: Similar structure but without the methyl group on the biphenyl core.
Methyl biphenyl carboxylate: Contains only one carboxylate group.
Uniqueness: Dimethyl 5-methyl[1,1’-biphenyl]-2,4’-dicarboxylate is unique due to the specific positioning of its methyl and carboxylate groups, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
67801-56-3 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 2-(4-methoxycarbonylphenyl)-4-methylbenzoate |
InChI |
InChI=1S/C17H16O4/c1-11-4-9-14(17(19)21-3)15(10-11)12-5-7-13(8-6-12)16(18)20-2/h4-10H,1-3H3 |
InChI Key |
WYSSHTHBSQSSNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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